

molecular weight and formula of scopine hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Scopine hydrochloride*

Cat. No.: *B1681569*

[Get Quote](#)

An In-depth Technical Guide to **Scopine Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scopine hydrochloride is a tropane alkaloid and a significant metabolite of the anticholinergic drug scopolamine. Its unique chemical structure and biological activity make it a molecule of interest in neuroscience and drug development. This technical guide provides a comprehensive overview of **scopine hydrochloride**, including its chemical properties, synthesis, biological activity, and analytical characterization. Detailed experimental protocols and visual workflows are presented to facilitate its practical application in a research setting.

Chemical Properties and Structure

Scopine hydrochloride is the hydrochloride salt of scopine. It is a white to off-white crystalline solid.

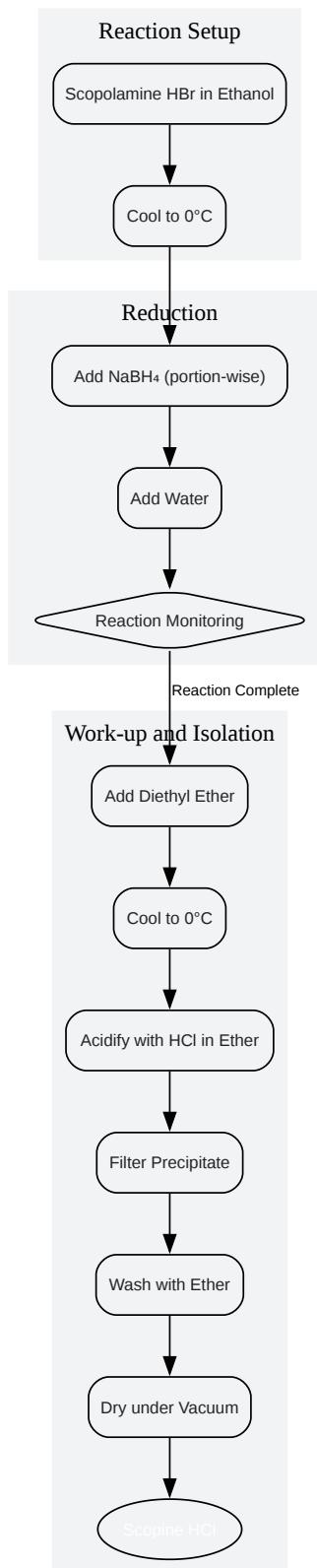
Table 1: Chemical and Physical Properties of **Scopine Hydrochloride**

Property	Value	Reference
Molecular Formula	$C_8H_{14}ClNO_2$	[1]
Molecular Weight	191.66 g/mol	
CAS Number	85700-55-6	
Appearance	White to off-white crystalline powder	
Solubility	Soluble in water	

Synthesis of Scopine Hydrochloride

Scopine hydrochloride is typically synthesized via the reductive cleavage of scopolamine. The following protocol is a representative method for its laboratory-scale synthesis.

Experimental Protocol: Synthesis from Scopolamine Hydrobromide


This protocol describes the synthesis of **scopine hydrochloride** from scopolamine hydrobromide through reductive hydrolysis using sodium borohydride.

Materials:

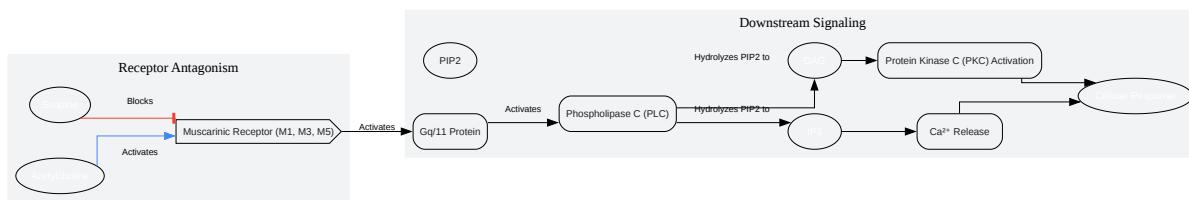
- Scopolamine hydrobromide trihydrate
- Absolute Ethanol
- Sodium borohydride ($NaBH_4$)
- Deionized Water
- Diethyl ether
- 2M Hydrochloric acid in diethyl ether

Procedure:

- Suspend scopolamine hydrobromide trihydrate in absolute ethanol in a reaction vessel.
- Cool the suspension to 0°C using an ice bath.
- Add sodium borohydride to the suspension in portions, ensuring the internal temperature does not exceed 30°C.
- After the addition is complete, add water to the reaction mixture.
- Allow the reaction to proceed until completion (monitoring by TLC or LC-MS is recommended).
- Upon completion, add diethyl ether to the reaction mixture.
- Cool the mixture again to 0°C.
- Acidify the mixture to a pH of approximately 2 by the dropwise addition of 2M hydrochloric acid in diethyl ether.
- The precipitated **scopine hydrochloride** is then isolated by filtration.
- The solid is washed with diethyl ether and dried under a vacuum.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **scopoline hydrochloride**.


Biological Activity and Mechanism of Action

Scopine is an active metabolite of the muscarinic acetylcholine receptor (mAChR) antagonist, scopolamine. It exhibits its own biological effects by interacting with muscarinic receptors, which are G protein-coupled receptors (GPCRs) involved in a wide range of physiological functions.

Muscarinic Acetylcholine Receptor Signaling Pathway

Muscarinic receptors are classified into five subtypes (M1-M5). Scopine, as an antagonist, blocks the binding of the endogenous neurotransmitter acetylcholine (ACh) to these receptors, thereby inhibiting downstream signaling cascades. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while M2 and M4 subtypes couple to Gi/o proteins.

The binding of an agonist like acetylcholine to Gq/11-coupled muscarinic receptors activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca^{2+}), while DAG activates protein kinase C (PKC). This signaling cascade is inhibited by scopine.

[Click to download full resolution via product page](#)

Caption: Antagonistic action of scopine on the muscarinic acetylcholine receptor signaling pathway.

Analytical Methods for Characterization

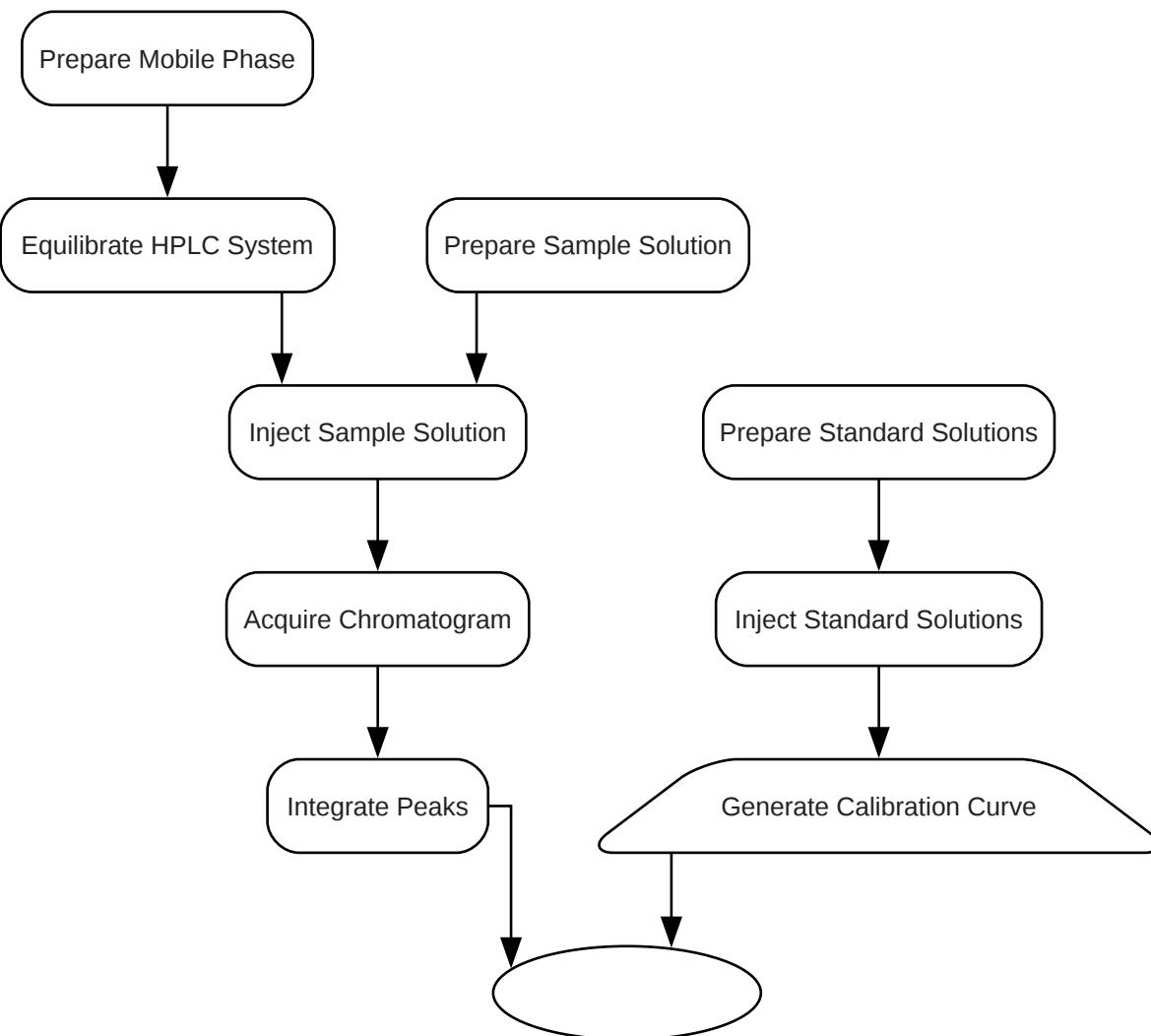
The purity and identity of **scopine hydrochloride** are critical for its use in research and development. Several analytical techniques are employed for its characterization.

Table 2: Analytical Techniques for **Scopine Hydrochloride**

Technique	Purpose
High-Performance Liquid Chromatography (HPLC)	Purity assessment and quantification
Nuclear Magnetic Resonance (NMR) Spectroscopy	Structural elucidation and confirmation
Fourier-Transform Infrared (FTIR) Spectroscopy	Identification of functional groups
Mass Spectrometry (MS)	Molecular weight determination and structural confirmation

Experimental Protocol: HPLC Method for Purity Analysis

This protocol provides a general method for the analysis of **scopine hydrochloride** purity using reverse-phase HPLC with UV detection.


Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: A suitable gradient from high aqueous to high organic content (e.g., 5% B to 95% B over 20 minutes).
- Flow Rate: 1.0 mL/min.

- Detection Wavelength: 210 nm.
- Injection Volume: 10 μ L.

Procedure:

- Standard Preparation: Prepare a stock solution of **scopine hydrochloride** reference standard in the mobile phase (initial conditions) at a concentration of 1 mg/mL. Prepare a series of dilutions for a calibration curve.
- Sample Preparation: Dissolve the synthesized **scopine hydrochloride** in the mobile phase to a final concentration of approximately 1 mg/mL.
- Analysis: Inject the standard solutions and the sample solution into the HPLC system.
- Data Processing: Determine the retention time of **scopine hydrochloride** from the standard chromatogram. Calculate the purity of the sample by comparing the peak area of the main peak to the total peak area of all peaks in the chromatogram.

[Click to download full resolution via product page](#)

Caption: Workflow for the HPLC analysis of **scopoline hydrochloride**.

Conclusion

This technical guide has provided a detailed overview of **scopoline hydrochloride**, covering its fundamental chemical properties, a practical synthesis protocol, its mechanism of action as a muscarinic antagonist, and a standard analytical method for its characterization. The provided information, tables, and diagrams are intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this important tropane alkaloid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Scopine hydrochloride | C8H14ClNO2 | CID 24720972 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [molecular weight and formula of scopine hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1681569#molecular-weight-and-formula-of-scopine-hydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com